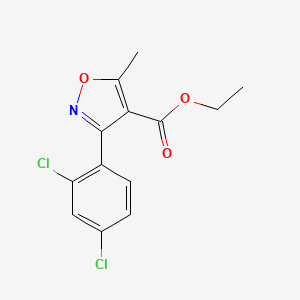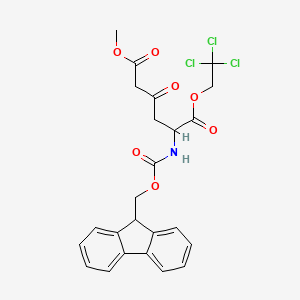
4-(Benzyloxy)-2-bromobutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-2-bromobutanal is an organic compound characterized by the presence of a benzyloxy group attached to a bromobutanal structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-(benzyloxy)butanal as the starting material.
Halogenation Reaction: The butanal compound undergoes a halogenation reaction where bromine is introduced to the molecule, resulting in the formation of this compound.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions to ensure the selective formation of the bromo compound.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants and products.
Purification: The product is purified through techniques such as distillation or recrystallization to achieve the desired purity level required for industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 4-(benzyloxy)-2-bromobutanol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution Reagents: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: this compound can be oxidized to form 4-(benzyloxy)-2-bromobutanoic acid.
Reduction Products: The reduction of this compound yields 4-(benzyloxy)-2-bromobutan-1-ol.
Substitution Products: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-2-bromobutanal is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is employed in the manufacturing of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(benzyloxy)-2-bromobutanal exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes, acting as a substrate or inhibitor. The molecular targets and pathways involved are determined by the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-(Benzyloxy)-2-bromobutanal is compared with other similar compounds to highlight its uniqueness:
4-(Benzyloxy)phenol: This compound differs in its structure, having a phenol group instead of a bromobutanal group.
4-Bromobutanal: Lacks the benzyloxy group, making it less complex.
4-(Benzyloxy)butanoic acid: Similar to the oxidation product of this compound but with a carboxylic acid group instead of an aldehyde.
Eigenschaften
Molekularformel |
C11H13BrO2 |
|---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
2-bromo-4-phenylmethoxybutanal |
InChI |
InChI=1S/C11H13BrO2/c12-11(8-13)6-7-14-9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2 |
InChI-Schlüssel |
BZDDBCBUGXVIAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCC(C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334205.png)










![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
